Boc-N-Me-Phe-OH

Catalog No.
S1768779
CAS No.
37553-65-4
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-Me-Phe-OH

CAS Number

37553-65-4

Product Name

Boc-N-Me-Phe-OH

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m0/s1

InChI Key

AJGJINVEYVTDNH-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O

Synonyms

Boc-N-Me-Phe-OH;37553-65-4;Boc-N-methyl-L-phenylalanine;Boc-Mephe-Oh;Boc-L-MePhe-OH;SBB064203;AmbotzBAA1113;PubChem12252;AC1Q3VRD;SCHEMBL65502;15551_ALDRICH;Boc-N-a-methyl-L-Phenylalanine;15551_FLUKA;CTK2A6497;AJGJINVEYVTDNH-LBPRGKRZSA-N;MolPort-001-793-456;ZINC2391122;ANW-42415;CB-642;t-butoxycarbonyl-N-methylphenylalanine;AKOS015836711;AKOS015889958;AJ-35718;AK-46141;AM808155

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O

Primary Application: Peptide Synthesis

The primary application of Boc-N-Me-Phe-OH, also known as N-Methyl-L-phenylalanine tert-Butyl Ester, lies in the field of peptide synthesis. It is a building block, specifically an amino acid derivative, used in the construction of peptides and proteins through a process called solid-phase peptide synthesis (SPPS) []. SPPS is a widely employed technique for the efficient and controlled assembly of peptides in a laboratory setting.

Boc-N-Me-Phe-OH incorporates several key features that make it suitable for SPPS:

  • N-terminal protecting group: The tert-Butyl (Boc) group protects the N-terminus (free amino group) of the phenylalanine residue, preventing unwanted side reactions during peptide chain elongation [].
  • C-terminal activated group: The carboxyl group (C-terminus) of the molecule is activated through its ester linkage, allowing for efficient coupling with the next amino acid in the peptide sequence [].
  • N-methylation: The presence of a methyl group on the nitrogen atom adjacent to the alpha carbon (N-methylation) introduces a unique structural modification to the resulting peptide. This modification can influence various properties of the peptide, such as its conformation, stability, and biological activity [].

Specific Research Applications

Beyond its general use in peptide synthesis, Boc-N-Me-Phe-OH finds application in various specific research areas:

  • Development of novel peptide therapeutics: Researchers can utilize Boc-N-Me-Phe-OH to synthesize peptides with potential therapeutic applications, such as antimicrobial agents, enzyme inhibitors, or hormone analogs []. The N-methylation introduced by this building block can contribute to the design of peptides with improved potency, selectivity, or metabolic stability [].
  • Protein structure and function studies: By incorporating Boc-N-Me-Phe-OH into specific locations within a peptide sequence, researchers can probe the role of different amino acid residues in protein folding, function, and interactions with other molecules []. The N-methylation can serve as a tool to study the impact of steric hindrance or changes in hydrophobicity on protein behavior.
  • Investigation of protein-protein interactions: Peptides containing Boc-N-Me-Phe-OH can be used as probes to study interactions between proteins. The N-methylation can be strategically placed to mimic specific binding sites or modify the affinity of the peptide for its target protein [].

Boc-N-Me-Phe-OH, also known as N-Boc-N-Methyl-L-Phenylalanine or N-tert-Butyloxycarbonyl-N-Methyl-L-Phenylalanine, is a derivative of the amino acid L-phenylalanine (Phe) []. It is a synthetic compound commonly used in peptide synthesis []. The Boc (tert-Butyloxycarbonyl) group serves as a protecting group for the amino terminus (N-terminus) of the molecule, while the N-methyl group modifies the original amino group of Phe [].


Molecular Structure Analysis

Boc-N-Me-Phe-OH has a complex molecular structure containing several functional groups:

  • Boc protecting group: A bulky tert-butyl group attached to a carbonyl group, which protects the N-terminus from unwanted reactions during peptide synthesis [].
  • N-methyl group: A methyl group (CH3) attached to the nitrogen atom of the original amino group in Phe, modifying its chemical properties.
  • Phenylalanine backbone: The core structure of the molecule derived from L-phenylalanine, containing a central carbon chain, an amine group, a carboxylic acid group, and a benzene ring.

The key feature of this structure is the combination of the protecting group and the modified N-terminus. This allows for the controlled incorporation of the modified phenylalanine unit into peptides while maintaining the desired reactivity at other parts of the molecule [].


Chemical Reactions Analysis

  • Deprotection

    The Boc group is removed using specific acidic conditions to reveal the free N-terminus of the molecule, ready for peptide bond formation [].

  • Peptide bond formation

    The deprotected Boc-N-Me-Phe-OH reacts with another amino acid or peptide chain, forming an amide bond (peptide bond) between the C-terminus of the first molecule and the newly revealed N-terminus of Boc-N-Me-Phe-OH []. This process can be repeated to create longer peptide sequences.

The specific reactions involved in synthesis depend on the chosen method and desired peptide sequence.


Physical And Chemical Properties Analysis

  • Physical state: Likely a white or off-white solid at room temperature [].
  • Melting point: Expected to be relatively high due to the presence of the aromatic ring and the bulky Boc group [].
  • Boiling point: Likely decomposes before reaching a boiling point due to the presence of the amino acid backbone [].
  • Solubility: Presumed to be soluble in organic solvents like dichloromethane and dimethylformamide (DMF) commonly used in peptide synthesis [].
  • Stability: The Boc group offers protection from unwanted reactions, but the molecule might be susceptible to hydrolysis under strong acidic or basic conditions [].

XLogP3

2.7

Dates

Modify: 2023-08-15

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